ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a synthetic organic compound characterized by its unique structure, which includes a triazole ring, a benzoylamino group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzoylamino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the ester group can produce different esters or amides.
Scientific Research Applications
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoylamino group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}propanoate: Similar structure with a propanoate ester instead of an acetate.
Methyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}butanoate: Similar structure with a butanoate ester instead of an acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its potential as a drug candidate.
Properties
IUPAC Name |
ethyl 2-[(5-benzamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-10(18)8-21-13-15-12(16-17-13)14-11(19)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOBXIFGQIGNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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